2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
CAS No.:
Cat. No.: VC15778384
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O4 |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-(1-hydroxy-4-oxocyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11) |
| Standard InChI Key | SLQMJPXBMDHAHI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1=O)(CC(=O)O)O |
Introduction
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound with a unique structure featuring a cyclohexyl ring that includes both a hydroxy group and a ketone group. This compound has garnered significant attention in fields such as pharmacology and organic chemistry due to its potential biological activities and reactivity. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol .
Biological Activities
Research highlights that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exhibits significant biological activities, particularly as an anti-inflammatory agent. It has been shown to inhibit the enzyme 5-Lipoxygenase, which plays a crucial role in the inflammatory pathway associated with various diseases. Experimental studies have demonstrated its effectiveness in reducing inflammation in several models.
Synthesis Methods
The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid involves several methods, including:
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Reduction of 2-(4-oxocyclohexyl)acetic acid: This method uses yeast as a biocatalyst under mild conditions to produce both enantiomers of the compound.
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Other Organic Synthesis Routes: These involve various chemical reactions and reagents to achieve the desired compound with high purity and yield.
Applications and Similar Compounds
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several notable applications, particularly in the development of new materials or pharmaceuticals. Its unique structure, featuring both hydroxy and oxo groups, enhances its reactivity and potential biological interactions compared to similar compounds.
Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-oxocyclohexyl)acetate | Cyclohexyl ring with oxo group | Lacks hydroxy group; different reactivity profile |
| Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | Similar structure but with ethyl group | Variation in alkyl chain affects solubility |
| Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | Contains a conjugated diene | Different reactivity due to conjugation; potential for different biological activity |
Research Findings
Studies on the interactions of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid with biological targets have focused on its role as an enzyme inhibitor. Its ability to bind to the active site of 5-Lipoxygenase has been confirmed through various assays, including biosensor-based affinity detection and enzyme activity assays. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications.
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